molecular formula C15H13Cl2NO2 B3384684 2-chloro-N-(3-chloro-4-methoxyphenyl)-2-phenylacetamide CAS No. 568551-22-4

2-chloro-N-(3-chloro-4-methoxyphenyl)-2-phenylacetamide

Cat. No.: B3384684
CAS No.: 568551-22-4
M. Wt: 310.2 g/mol
InChI Key: BKKDMADLNRAVGL-UHFFFAOYSA-N
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Description

2-chloro-N-(3-chloro-4-methoxyphenyl)-2-phenylacetamide is an organic compound with the molecular formula C15H13Cl2NO2 It is characterized by the presence of chloro, methoxy, and phenyl groups attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-chloro-4-methoxyphenyl)-2-phenylacetamide typically involves the reaction of 3-chloro-4-methoxyaniline with 2-chloroacetyl chloride in the presence of a base such as potassium carbonate in a solvent like N,N-dimethylformamide (DMF). The reaction is carried out at room temperature for several hours to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-chloro-4-methoxyphenyl)-2-phenylacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chloro groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound.

Scientific Research Applications

2-chloro-N-(3-chloro-4-methoxyphenyl)-2-phenylacetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-chloro-4-methoxyphenyl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a potential ferroptosis inducer, which means it can trigger a form of programmed cell death by inactivating glutathione peroxidase 4 (GPX4) and promoting lipid peroxidation . This mechanism is of particular interest in cancer research, as inducing ferroptosis in cancer cells can be a potential therapeutic strategy.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2-chloro-4-methylphenyl)acetamide
  • 2-chloro-N-(4-chlorophenethyl)acetamide
  • 2-chloro-N-(3-cyanophenyl)acetamide

Uniqueness

2-chloro-N-(3-chloro-4-methoxyphenyl)-2-phenylacetamide is unique due to the presence of both chloro and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with desired properties.

Properties

IUPAC Name

2-chloro-N-(3-chloro-4-methoxyphenyl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO2/c1-20-13-8-7-11(9-12(13)16)18-15(19)14(17)10-5-3-2-4-6-10/h2-9,14H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKKDMADLNRAVGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C(C2=CC=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801213428
Record name α-Chloro-N-(3-chloro-4-methoxyphenyl)benzeneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801213428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

568551-22-4
Record name α-Chloro-N-(3-chloro-4-methoxyphenyl)benzeneacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=568551-22-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Chloro-N-(3-chloro-4-methoxyphenyl)benzeneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801213428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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